
2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamides. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
Fluorinated Benzamides in Drug Discovery
A study on Marbofloxacin , a fluoroquinolone antibiotic, exemplifies the structural analysis of fluorinated compounds, showcasing their complex molecular interactions and potential for antimicrobial activity. This research highlights the significance of fluorinated benzamides in developing new antibiotics with enhanced efficacy and stability (Jin Shen et al., 2012).
In the realm of neuropsychiatric drug development, fluorinated indolealkylphenylpiperazines were studied for their dual action as 5-HT1A receptor agonists and serotonin reuptake inhibitors , indicating the therapeutic potential of fluorinated benzamides in treating disorders such as depression and anxiety (T. Heinrich et al., 2004).
Antimicrobial and Antiviral Activities
Research into hybrid molecules containing penicillanic or cephalosporanic acid moieties merged with fluorinated piperazines demonstrated good to moderate antimicrobial activity. This underscores the utility of fluorinated benzamides in creating more effective antimicrobial agents (Serap Başoğlu et al., 2013).
A study on benzamide-based 5-aminopyrazoles revealed remarkable antiavian influenza virus activity, suggesting that fluorinated benzamides could play a crucial role in developing antiviral drugs, particularly against challenging strains like H5N1 (A. Hebishy et al., 2020).
Antifungal and Antibacterial Properties
- The synthesis and evaluation of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) demonstrated high activity against fungi and Gram-positive microorganisms, highlighting the potential of fluorinated benzamides in developing new antifungal and antibacterial agents (M. Carmellino et al., 1994).
特性
IUPAC Name |
2-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-16-7-9-17(10-8-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMRJQARZPLWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

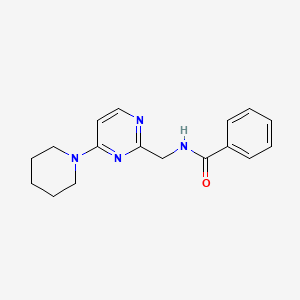
![(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2573666.png)
![3-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2573669.png)
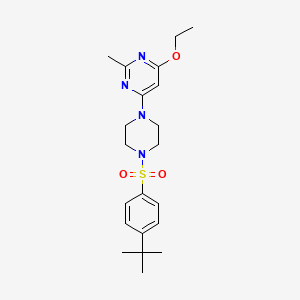
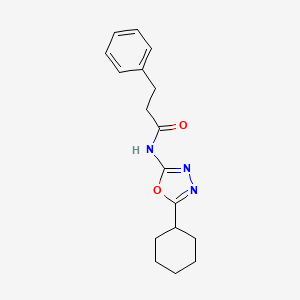
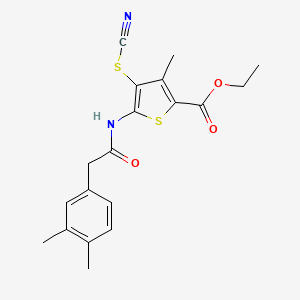
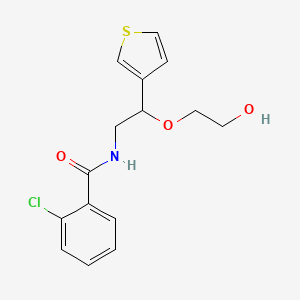
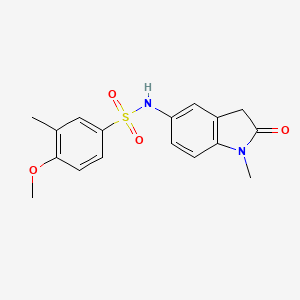

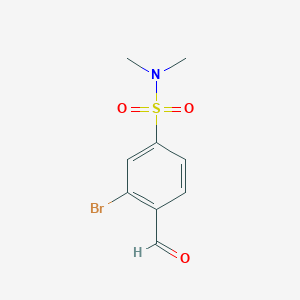
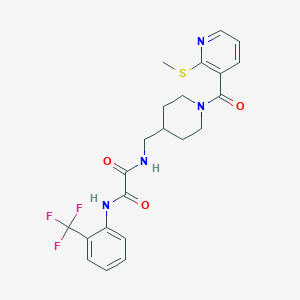
![1H-Benzo[d]imidazole-4-carbonitrile](/img/structure/B2573686.png)
